Cas no 126839-95-0 (4-n-Pentylphenol-2,3,5,6-d4,OD)

4-n-Pentylphenol-2,3,5,6-d4,OD structure
126839-95-0 structure
Product Name:4-n-Pentylphenol-2,3,5,6-d4,OD
CAS No:126839-95-0
MF:C11H16O
MW:169.274951934814
CID:137928
PubChem ID:56845929
Update Time:2025-04-19

4-n-Pentylphenol-2,3,5,6-d4,OD Chemical and Physical Properties

Names and Identifiers

    • Phen-2,3,5,6-d4-ol-d,4-pentyl- (9CI)
    • 4-N-PENTYLPHENOL-2,3,5,6-D4, OD
    • 4-n-Pentylphenol--d4,OD
    • 126839-95-0
    • HY-W010112S
    • 4-n-Pentylphenol-[d5]
    • F91231
    • 4-Pentylphenol-d5
    • CS-0590603
    • Phen-2,3,5,6-d4-ol-d,4-pentyl-(9ci)
    • AKOS015910747
    • 1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene
    • 4-N-PENTYLPHENOL-2,3,5,6-D4,OD
    • 4-n-Pentylphenol-2,3,5,6-d4,OD
    • Inchi: 1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD
    • InChI Key: ZNPSUQQXTRRSBM-WLWDFMJJSA-N
    • SMILES: O([2H])C1C([2H])=C([2H])C(=C([2H])C=1[2H])CCCCC

Computed Properties

  • Exact Mass: 174.18288
  • Monoisotopic Mass: 169.151
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Density: 0.995
  • Boiling Point: 250.499 °C at 760 mmHg
  • Flash Point: 135.035 °C
  • PSA: 9.23

4-n-Pentylphenol-2,3,5,6-d4,OD Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P283876-1mg
4-n-Pentylphenol-2,3,5,6-d4,OD
126839-95-0
1mg
$ 64.00 2023-09-06
TRC
P283876-2mg
4-n-Pentylphenol-2,3,5,6-d4,OD
126839-95-0
2mg
$81.00 2023-05-17
TRC
P283876-10mg
4-n-Pentylphenol-2,3,5,6-d4,OD
126839-95-0
10mg
$ 115.00 2023-09-06
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